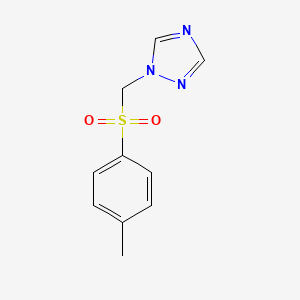

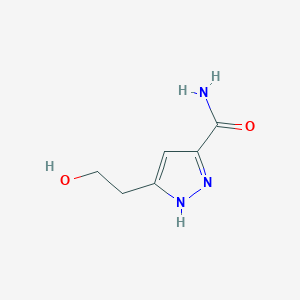

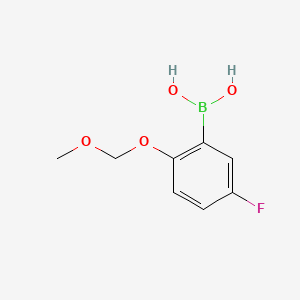

![molecular formula C13H7F3O2 B1393615 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1184828-51-0](/img/structure/B1393615.png)

3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

An efficient and practical method has been reported for accessing 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine, a key intermediate for Fluxapyroxad . . This process was an improvement in the manufacture of biphenyl compounds by Suzuki–Miyaura coupling, which enabled catalyst loading as low as 0.04 mol% .

Chemical Reactions Analysis

The synthesis of 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine involves a Suzuki–Miyaura coupling . This is a type of palladium or nickel-catalyzed cross-coupling reaction, which has been extensively utilized due to the large substrate scope and milder conditions involved .

科学的研究の応用

1. Organic Chemistry - Synthesis of Fluxapyroxad Fluxapyroxad is a fungicide that has a trifluoromethyl group incorporated . The compound “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is a key intermediate in the synthesis of Fluxapyroxad . The specific methods of application or experimental procedures for this synthesis are not detailed in the available sources. The outcome of this application is the production of Fluxapyroxad, a fungicide used in agriculture .

2. Organic Chemistry - Trifluoromethylation The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . While “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in trifluoromethylation reactions due to the presence of the trifluoromethyl group. The specific methods of application or experimental procedures for this are not detailed in the available sources. The outcome of this application is the production of trifluoromethylated compounds, which are used in various pharmaceuticals and agrochemicals .

3. Organic Chemistry - Suzuki–Miyaura Coupling The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boron compound and an organic halide . While “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in this reaction due to the presence of the boron reagent . The specific methods of application or experimental procedures for this are not detailed in the available sources. The outcome of this application is the production of biaryl compounds, which are used in various pharmaceuticals and agrochemicals .

4. Agriculture - Fluxapyroxad Fungicide Fluxapyroxad is a fungicide used in agriculture . The compound “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is a key intermediate in the synthesis of Fluxapyroxad . The specific methods of application or experimental procedures for this synthesis are not detailed in the available sources. The outcome of this application is the production of Fluxapyroxad, a fungicide used in agriculture .

将来の方向性

Thermotropic liquid crystals such as 3,4,5-trifluoro-4′-(trans-4-propylcyclohexyl)biphenyl have been found to enable large-area perovskite films that are uniform, low in defects, and stable against environmental stress factors . This suggests potential future directions for the use of trifluoro compounds in the development of efficient and stable perovskite solar modules .

特性

IUPAC Name |

4-(3,5-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKXJKAHWLDKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681123 |

Source

|

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1184828-51-0 |

Source

|

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

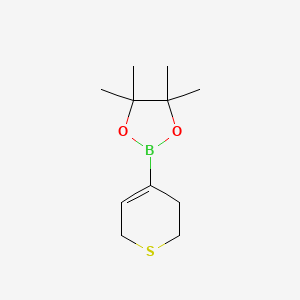

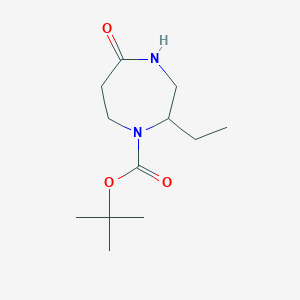

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)

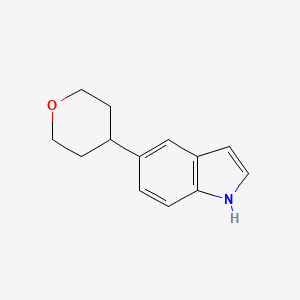

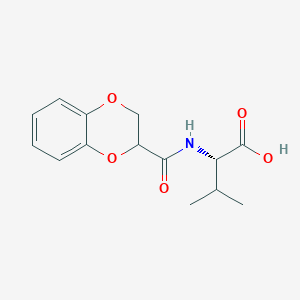

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)

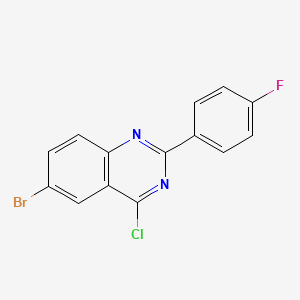

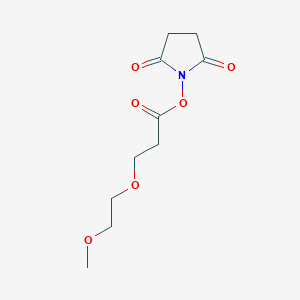

![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)

![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)